Olaparib impurity 1

CAS No.: 763113-06-0

Cat. No.: VC16244889

Molecular Formula: C24H24N4O3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763113-06-0 |

|---|---|

| Molecular Formula | C24H24N4O3 |

| Molecular Weight | 416.5 g/mol |

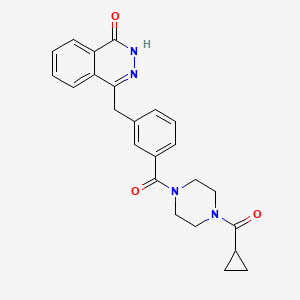

| IUPAC Name | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29) |

| Standard InChI Key | UMOUCKQSZGWWOH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 |

Introduction

Chemical Identity and Structural Characteristics

Olaparib Impurity 1 is a piperazine-phthalazinone derivative formed during the synthesis of Olaparib. Its structure includes a cyclopropylcarbonyl group attached to a piperazine ring, which is further conjugated to a benzyl-phthalazinone moiety . The impurity’s formation is linked to incomplete reactions or side reactions during the coupling of intermediate precursors in Olaparib’s synthetic pathway.

Table 1: Key Chemical Properties of Olaparib Impurity 1

The presence of the cyclopropanecarbonyl group introduces steric hindrance, which may influence the impurity’s reactivity and interaction with biological targets. Structural analogs, such as Olaparib Impurity 14 and Olaparib Impurity 25, share similar core motifs but differ in substituents, highlighting the need for precise chromatographic separation .

Synthetic Pathways and Formation Mechanisms

Olaparib Impurity 1 is generated during the final stages of Olaparib synthesis, particularly during the coupling of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with 1-(cyclopropylcarbonyl)piperazine. Incomplete acylation or residual intermediates may lead to its formation . The Australian Therapeutic Goods Administration (TGA) report notes that Olaparib’s active pharmaceutical ingredient (API) undergoes micronization and recrystallization to minimize such impurities, but trace amounts may persist due to kinetic byproducts .

Analytical Methods for Detection and Quantification

Regulatory agencies mandate strict limits for Olaparib Impurity 1, typically ≤0.15% per ICH guidelines . High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the primary method for its quantification.

Table 2: Analytical Parameters for Olaparib Impurity 1

The TGA emphasizes that method validation must demonstrate specificity, accuracy, and precision, particularly in distinguishing Olaparib Impurity 1 from structurally related degradation products like Olaparib Desfluoro Impurity .

Regulatory Significance and Control Strategies

As a genotoxic impurity, Olaparib Impurity 1 is subject to stringent regulatory oversight. The TGA requires that its levels in the final drug product remain below the threshold of toxicological concern (TTC) of 1.5 µg/day . AstraZeneca’s quality control protocols for Lynparza (Olaparib) include:

-

Raw Material Testing: Screening intermediates for residual cyclopropanecarbonyl chloride, a precursor to the impurity .

-

Process Optimization: Adjusting reaction stoichiometry and temperature to minimize byproduct formation .

-

Stability Monitoring: Assessing impurity levels under accelerated storage conditions (40°C/75% RH) to predict shelf-life behavior .

Stability and Degradation Profile

Olaparib Impurity 1 exhibits moderate stability under acidic conditions but may degrade under prolonged exposure to light or heat. Forced degradation studies reveal that it is susceptible to hydrolysis at the piperazine-carbonyl bond, generating smaller fragments such as 3-((4-oxophthalazin-1-yl)methyl)benzoic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume